molecular formula C9H9NO2 B1658378 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 60722-14-7

2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1658378
CAS No.: 60722-14-7
M. Wt: 163.17 g/mol
InChI Key: KLMMYNMIJLTRCX-UHFFFAOYSA-N
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Description

2-Cyanobicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic compound with the molecular formula C9H9NO2 It is characterized by a bicyclo[221]heptane framework with a cyano group and a carboxylic acid group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common synthetic route involves the reaction of cyclopentadiene with acrylonitrile, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, carboxylic acid derivatives, and other substituted bicyclic compounds .

Scientific Research Applications

2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Lacks the cyano group, making it less reactive in certain reactions.

    2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a methyl group instead of a cyano group, altering its chemical properties.

    Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: An ester derivative with different reactivity and applications.

Uniqueness

2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the bicyclic framework. This combination of functional groups provides a versatile platform for various chemical reactions and applications in research .

Properties

IUPAC Name

2-cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-5-9(8(11)12)4-6-1-2-7(9)3-6/h1-2,6-7H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMMYNMIJLTRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512096
Record name 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60722-14-7
Record name 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 250 g (1.14 moles) isobutyl 2-cyano-5-norbornene-2-carboxylate (IBC/CPD adduct) in 1000 ml. 95% ethanol is added a solution of 112 g (1.71 moles) of potassium hydroxide (86%w) in 1000 ml. water. The solution is refluxed on a steam bath for one hour, diluted with 3500 ml. water, and extracted with 2 × 400 ml. benzene to remove any unreacted ester. The aqueous phase is acidified to pH 1 with 6 N HCl and the oily product extracted into 4 × 200 ml. chloroform. The combined extracts are backwashed with 3 × 200 ml. water (which removed the orange color), dried over anhydrous sodium sulfate, and solvent stripped to give 182.3 g (98% theory) of the crude adduct, a pale orange syrupy liquid. Crystallization from benzene/hexane gives three crops of purified 2-cyano-5-norbornene-2-carboxylic acid: (1) 89.7 g, mp 87.5°-92° C, (2) 34.2 g, mp 87.5°-96.5° C, and (3) 15.9 g, mp. 85°-90° C.
Name
isobutyl 2-cyano-5-norbornene-2-carboxylate
Quantity
250 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
112 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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